L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester
Description
Systematic Nomenclature and IUPAC Classification
The compound is systematically named (S)-4-(allyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid according to IUPAC rules. This nomenclature reflects its stereochemistry, functional groups, and substitution pattern:
- Stereochemistry : The "(S)" designation indicates the L-configuration of the aspartic acid backbone.
- Functional groups : The Boc group (tert-butoxycarbonyl) protects the α-amine, while the allyl ester (4-(2-propenyl) ester) protects the β-carboxyl group.
- Substituents : The allyloxy and tert-butoxycarbonyl groups are positioned at the C-4 and C-2 positions, respectively.
The molecular formula is C₁₂H₁₉NO₆ , with a molecular weight of 273.29 g/mol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling point (predicted) | 437.6 ± 45.0 °C | |
| Density (predicted) | 1.175 ± 0.06 g/cm³ | |
| pKa (predicted) | 3.70 ± 0.23 | |
| Storage conditions | Sealed in dry, room temperature |
The SMILES notation O=C(O)C@@HCC(OCC=C)=O further clarifies its structure.
Historical Development of Tert-Butoxycarbonyl (Boc) Protected Amino Acid Derivatives
The Boc group was pioneered by Louis A. Carpino in the 1960s as an acid-labile alternative to the benzyloxycarbonyl (Z) group. Its introduction revolutionized peptide synthesis by addressing two limitations of earlier protecting groups:
- Acid lability : Boc groups are cleaved under mildly acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection without disturbing acid-stable benzyl-based side-chain protections.
- Crystallinity : Boc-protected amino acids, including derivatives like this compound, often form stable crystals, simplifying purification and handling.
This advancement synergized with R. Bruce Merrifield’s solid-phase peptide synthesis (SPPS) , where Boc chemistry became a cornerstone for iterative peptide chain elongation. The Boc group’s compatibility with SPPS protocols cemented its role in synthesizing peptides, proteins, and peptidomimetics.
Role of Allyl Ester Protecting Groups in Peptide Chemistry
Allyl esters serve as orthogonal protecting groups for carboxyl functionalities. Their utility stems from two key characteristics:
- Stability under acidic conditions : Unlike methyl or benzyl esters, allyl esters resist cleavage by acids used for Boc deprotection, enabling sequential unmasking of functional groups.
- Mild deprotection : Allyl esters are removed via palladium-catalyzed deallylation under neutral conditions, preventing side reactions in acid- or base-sensitive substrates.
In This compound , the allyl ester protects the β-carboxyl group, while the Boc group shields the α-amine. This dual protection allows synthetic chemists to:
- Activate the α-carboxyl group for peptide bond formation without disturbing the β-carboxyl or amine.
- Deprotect the Boc group with trifluoroacetic acid (TFA) while retaining the allyl ester.
- Remove the allyl ester post-synthesis under non-acidic conditions, preserving acid-labile motifs.
This orthogonal strategy is critical for synthesizing aspartic acid-containing peptides, where regioselective functionalization is often required.
Properties
Molecular Formula |
C12H18NO6- |
|---|---|
Molecular Weight |
272.27 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoate |
InChI |
InChI=1S/C12H19NO6/c1-5-6-18-9(14)7-8(10(15)16)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16)/p-1/t8-/m0/s1 |
InChI Key |
WZMNSEVEWIDHND-QMMMGPOBSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC=C)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC=C)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Esterification Using TMSCl as Catalyst
One of the most efficient approaches for preparing L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester involves the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. This method offers selective esterification of the β-carboxyl group of aspartic acid.
The synthesis proceeds through the following steps:
- L-Aspartic acid is suspended in allyl alcohol
- TMSCl is added as an acid catalyst precursor
- The reaction mixture is heated at approximately 50°C until complete consumption of aspartic acid (typically 5 hours)
- The β-monoester forms preferentially in the early stages of the reaction
- After completion, the mixture is concentrated under reduced pressure
- The amino group is then protected using di-tert-butyl dicarbonate in a 1,4-dioxane-saturated aqueous sodium hydrogen carbonate solution
- The desired product is obtained after acidification and extraction
This method has been demonstrated to be highly selective for β-monoesterification when appropriate conditions are maintained, with excess TMSCl (more than 10 equivalents) being required for complete esterification.
Preparation from Boc-Asp(OtBu)-OH
An alternative synthetic route starts from the commercially available Boc-Asp(OtBu)-OH:
- The tert-butyl ester is selectively removed under acidic conditions
- The resulting Boc-Asp-OH is reacted with allyl alcohol in the presence of appropriate coupling reagents
- The reaction can be performed in acetonitrile rather than dimethylformamide, which offers advantages in terms of workup and purification
This approach has the advantage of starting with a compound that already contains the Boc protecting group, thus eliminating one synthetic step.
Solid-Phase Compatible Synthesis
For applications in solid-phase peptide synthesis, specialized preparation methods have been developed:
- The synthesis can begin with Fmoc-Asp-OAll-Wang Resin (where Fmoc is the 9-fluorenylmethoxycarbonyl protecting group)
- The Fmoc group is removed using a deprotection agent
- The Boc group is then introduced using di-tert-butyl dicarbonate
- The final product is cleaved from the resin using appropriate cleavage reagents
- Precipitation with anhydrous ether yields the pure product
This approach is particularly valuable for direct incorporation into solid-phase peptide synthesis protocols.
Reaction Parameters and Optimization
Microwave-Assisted Synthesis
Microwave-assisted synthesis represents a modern approach to preparing this compound with several advantages over conventional methods:
- Significantly reduced reaction times (minutes versus hours)
- Improved yields and purity
- Reduced solvent consumption
- More consistent results
Table 2: Comparison of Traditional and Microwave-Assisted Synthesis Conditions
| Parameter | Traditional SPPS (room temperature) | Microwave-assisted SPPS |
|---|---|---|
| Coupling reagents | HBTU, HOBt, DIEA, 2 h | HBTU, DIEA; MW, 75°C, 30 W, 5 min |
| Allyl group deprotection | PhSiH₃ (24 equiv.), Pd(PPh₃)₄ (0.1-0.25 equiv.); Argon atm.; 2 × 30 min | PhSiH₃ (20 equiv.), Pd(PPh₃)₄ (0.25 equiv.); MW, 35°C, 30 W, 2 × 2 min |
| Cleavage from Resin | TFA:TES:H₂O (9:0.5:0.5), 3 h | TFA:TIS:Thioanisole:H₂O (9.1:0.3:0.3:0.3); MW, 35°C, 30 W, 10 min |
Note: SPPS = Solid-Phase Peptide Synthesis; MW = Microwave conditions.
Enzymatic Synthesis Approaches
Papain-Catalyzed Synthesis
Enzymatic synthesis offers a complementary approach to chemical methods for preparing this compound, with potential advantages in terms of selectivity and mild reaction conditions.
The approach involves:
- Utilization of papain as a biocatalyst
- Reaction of N-protected aspartic acid with allyl alcohol
- High regioselectivity for the β-carboxyl group
- Reduced purification steps due to the high selectivity of the enzymatic process
While most enzymatic studies have focused on the benzyloxycarbonyl (Z) protected aspartic acid, similar principles can be applied to the preparation of the Boc-protected derivative with appropriate modifications to reaction conditions.
Practical Considerations and Purification
General Purification Procedures
The purification of this compound typically follows these steps:
- After reaction completion, the mixture is concentrated under reduced pressure
- The residue is dissolved in chloroform or ethyl acetate
- The organic phase is washed with dilute acid (pH 2.5) to remove unreacted starting materials
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate
- After filtration and concentration, the product can be crystallized or purified by column chromatography if necessary
In many cases, high-purity product can be obtained without column chromatography, particularly when TMSCl-mediated esterification is employed with careful pH control during workup.
Analytical Characterization
The purity and identity of this compound can be confirmed through various analytical techniques:
Table 3: Analytical Data for this compound
Large-Scale Synthesis Considerations
For industrial or large-scale preparation of this compound, several modifications to the laboratory procedures are necessary:
- The TMSCl-mediated esterification can be scaled up with appropriate safety measures for handling larger quantities of reactive reagents
- Temperature control becomes more critical to maintain selectivity
- Continuous flow processes may be employed to improve efficiency and safety
- Alternative purification methods such as crystallization are preferred over column chromatography
A promising large-scale approach involves the preparation of Boc-L-aspartic acid through a controlled reaction of L-aspartic acid with di-tert-butyl dicarbonate in alkaline conditions, followed by selective esterification of the β-carboxyl group:
- L-Aspartic acid is dissolved in potassium bicarbonate solution (pH 9-11)
- Di-tert-butyl dicarbonate is added in batches to control the exothermic reaction
- After complete N-protection, the solution is acidified to pH 4-6
- The product is extracted with methylene chloride
- The β-carboxyl group is then selectively esterified with allyl alcohol
This method can achieve yields exceeding 90% with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Boc-Asp(OAll)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF) .
Substitution Reactions: The allyl ester group can be selectively removed using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) .
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or DIC .
Common Reagents and Conditions
Deprotection: TFA, HF, or oxalyl chloride in methanol .
Substitution: Pd(PPh3)4 for allyl ester removal .
Coupling: DCC, DIC, or other carbodiimides for peptide bond formation .
Major Products
The major products formed from these reactions include deprotected aspartic acid derivatives and peptide chains with specific sequences, depending on the coupling partners used .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
L-Aspartic acid derivatives are being investigated for their potential as drug candidates. The compound serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Research indicates that L-aspartic acid plays a crucial role in neurotransmission and can influence synaptic plasticity, which is vital for learning and memory processes .
1.2 Cancer Therapy
Recent studies have highlighted the role of L-Aspartic acid in cancer metabolism. It is involved in the synthesis of nucleotides, which are essential for DNA replication and cell proliferation. Targeting aspartate metabolism may provide therapeutic avenues for cancer treatment by disrupting the supply of nucleotides necessary for rapidly dividing tumor cells .
Biochemistry
2.1 Amino Acid Metabolism
L-Aspartic acid is a key player in amino acid metabolism, contributing to the synthesis of other amino acids such as asparagine and methionine. Its involvement in metabolic pathways makes it significant for understanding metabolic disorders and developing nutritional supplements aimed at enhancing metabolic functions .
2.2 Racemization Studies
The racemization of L-Aspartic acid has applications in age estimation techniques. The ratio of D-aspartic acid to L-aspartic acid can indicate biological age, making it useful in forensic science and anthropology . This method leverages mass spectrometry to analyze samples accurately.
Materials Science
3.1 Polymer Synthesis
L-Aspartic acid derivatives have been explored for their potential in synthesizing biodegradable polymers. The incorporation of L-Aspartic acid into polymer matrices can enhance mechanical properties while maintaining biocompatibility, making these materials suitable for medical applications such as drug delivery systems and tissue engineering .
3.2 Surface Coatings
Research has shown that L-Aspartic acid esters can be used in developing surface coatings with antimicrobial properties. These coatings can be applied to medical devices to reduce the risk of infections and enhance patient safety .
Case Studies
Mechanism of Action
The mechanism of action of Boc-Asp(OAll)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the allyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptide chains. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds through nucleophilic substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and applications of analogous aspartic acid derivatives:
Key Comparative Analysis
- Protecting Groups: Boc: Acid-labile (removed with TFA or HCl/dioxane), compatible with allyl esters . Z (Benzyloxycarbonyl): Requires hydrogenolysis (H₂/Pd), conflicting with allyl ester deprotection . Fmoc: Base-sensitive (piperidine), orthogonal to acid-labile groups like tert-butyl .
Ester Groups :
- Allyl : Removed via Pd⁰-catalyzed deprotection, ideal for stepwise synthesis .
- Benzyl : Requires harsh conditions (H₂/Pd or HBr/AcOH), limiting compatibility with acid-sensitive groups .
- tert-Butyl : Acid-labile, stable under basic conditions, used in fragment condensation .
- 4-Nitrophenyl : Active ester; facilitates amide bond formation without coupling reagents .
Stereochemical Considerations :
Synthetic Utility :
Research Findings
- Crystallography : The Boc-protected tert-butyl ester derivative () forms intermolecular hydrogen bonds, creating a 2D sheet structure. This impacts solubility and crystallization efficiency .
- Yield Optimization : The allyl ester derivative () achieves a 56% yield in synthesis, higher than benzyl esters (often ~40–50%) due to milder reaction conditions .
- Stability : Allyl esters are less stable under strongly acidic conditions compared to tert-butyl esters, necessitating careful handling .
Biological Activity
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester is a derivative of L-aspartic acid, an amino acid involved in various biological processes. This compound is characterized by the presence of a dimethylethoxycarbonyl protective group and a propenyl ester moiety, which may influence its biological activity and applications in medicinal chemistry. Understanding its biological activity is crucial for potential therapeutic applications and further research.
- Molecular Formula : C13H23NO6
- Molecular Weight : 289.32 g/mol
- CAS Number : 1016259-17-8
Biological Activity Overview
L-Aspartic acid plays significant roles in metabolism and neurotransmission. Its derivatives, including the one in focus, may exhibit similar or enhanced biological activities due to structural modifications. The following sections outline key areas of biological activity related to this compound.
1. Neurotransmission
L-Aspartic acid acts as a neurotransmitter in the central nervous system, playing a role in synaptic transmission and plasticity. It is involved in the malate-aspartate shuttle, which is essential for energy metabolism in neurons. This compound's derivatives may also influence neurotransmitter systems, potentially affecting cognitive functions and behaviors.
2. Metabolic Functions
L-Aspartic acid contributes to several metabolic pathways:
- Nucleotide Synthesis : It serves as a nitrogen donor in the synthesis of nucleotides, which are crucial for DNA and RNA synthesis.
- Urea Cycle : L-Aspartic acid is involved in the urea cycle, facilitating the detoxification of ammonia.
- Cell Proliferation : Research indicates that L-Aspartic acid is a limiting factor for cell growth, impacting protein synthesis and cellular metabolism .
Study on Aspartic Acid Derivatives
A study published in PMC highlights the role of aspartate metabolism in health and disease, emphasizing its relevance in psychiatric disorders and metabolic conditions like diabetes . The findings suggest that targeting aspartate metabolism could be a strategy for therapeutic interventions.
Biological Evaluation of Related Compounds
Research on N-benzoyl amino esters has shown promising antifungal activity against specific pathogens . Although not directly related to L-Aspartic acid, these findings indicate that amino acid derivatives can possess significant biological activities that warrant further exploration.
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Aspartic Acid | C4H7NO4 | Unmodified form; basis for comparison |
| N-alpha-tert-butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | C23H25NO6 | Contains tert-butyl protective group |
| N-(9H-Fluoren-9-ylmethoxycarbonyl)-L-aspartic acid | C19H17NO6 | Simpler structure; lacks dimethylethoxy group |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to introduce the Boc and allyl ester protecting groups on L-aspartic acid?
- The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using NaHCO₃ or DMAP in THF/water mixtures) . The 4-(2-propenyl) ester is formed by alkylation of the carboxylic acid with allyl bromide in the presence of a base like DIPEA. The orthogonal nature of these groups allows sequential deprotection during peptide synthesis .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Key for verifying stereochemistry and substitution patterns (e.g., allyl proton signals at δ 5.8–5.2 ppm and Boc methyl groups at δ 1.4 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) ensures purity (>97%) and monitors degradation .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ expected for C₁₃H₂₁NO₆: 312.14) .
Q. What are the recommended storage conditions to maintain stability?
- Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group or premature cleavage of the allyl ester. Desiccate to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can orthogonal deprotection of Boc and allyl ester groups be achieved in multi-step syntheses?
- Boc Removal : Treat with TFA (20–50% in DCM) for 30 min at 0°C, followed by neutralization with DIEA .
- Allyl Ester Cleavage : Use Pd(PPh₃)₄ (0.1 eq) with a scavenger (e.g., morpholine) in THF under N₂. Monitor via TLC or LCMS for completion .
- Critical Note : Sequential deprotection minimizes side reactions; allyl esters are stable under acidic Boc removal conditions, enabling compatibility .
Q. How does the steric environment of the allyl ester influence coupling efficiency in peptide synthesis?
- The allyl group’s steric bulk may reduce coupling rates compared to methyl or benzyl esters. Pre-activation with HOBt/DIC or use of coupling agents like HATU improves efficiency. Kinetic studies using ¹H NMR to monitor Fmoc-amino acid incorporation rates are recommended .
Q. What solvent systems optimize solubility while preserving stereochemical integrity?
- Polar aprotic solvents : DMF or DMSO enhance solubility (up to 50 mg/mL at 25°C) without racemization. Avoid alcohols, which may esterify free carboxylic acids during prolonged storage .
- Low-temperature crystallography : Single-crystal X-ray diffraction (as in ) confirms stereochemical retention during recrystallization from EtOAc/hexane .
Q. How can residual palladium from allyl deprotection be quantified and removed?
- ICP-MS : Detects Pd traces post-cleavage (limit: 0.1 ppm).
- Purification : Treat with Chelex resin or silica gel functionalized with thiol groups to chelate Pd(0) .
Data Contradictions and Resolution
- Storage Conditions : recommends refrigeration, while lacks specific guidelines. Resolution: Follow manufacturer protocols (cold chain for labile esters) and validate stability via accelerated degradation studies (40°C/75% RH for 14 days) .
- Stereochemical Assignments : provides InChIKey for (S)-configuration, but some suppliers (e.g., ) may not specify enantiomeric purity. Resolution: Use chiral HPLC with a Crownpak CR-I column to verify .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
